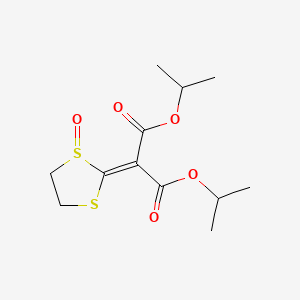

Isoprothiolane sulfoxide

Description

Structure

3D Structure

Properties

CAS No. |

52303-69-2 |

|---|---|

Molecular Formula |

C12H18O5S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

dipropan-2-yl 2-(1-oxo-1,3-dithiolan-2-ylidene)propanedioate |

InChI |

InChI=1S/C12H18O5S2/c1-7(2)16-10(13)9(11(14)17-8(3)4)12-18-5-6-19(12)15/h7-8H,5-6H2,1-4H3 |

InChI Key |

ZFQQZUBSEINSSR-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(=C1SCCS1=O)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1=O)C(=O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Isoprothiolane Sulfoxide

Oxidative Synthesis Pathways from Isoprothiolane (B132471)

The most direct method for the synthesis of isoprothiolane sulfoxide (B87167) is through the controlled oxidation of isoprothiolane. tandfonline.comnih.gov This transformation targets the thioether groups within the 1,3-dithiolane (B1216140) ring. researchgate.net

Chemical Oxidation Protocols and Yield Optimization

Chemical oxidation is a common strategy for the preparation of isoprothiolane sulfoxide. The choice of oxidizing agent and reaction conditions is critical to maximize the yield of the monosulfoxide and minimize over-oxidation to the corresponding disulfoxide and disulfone. tandfonline.comnih.gov

One of the most effective and widely used chemical oxidants for this purpose is meta-chloroperbenzoic acid (mCPBA). tandfonline.comnih.gov The reaction of isoprothiolane with an equimolar amount of mCPBA provides the monosulfoxide in a significant yield. tandfonline.com

A study reported that the oxidation of isoprothiolane with one equivalent of mCPBA resulted in the formation of this compound in a 65% yield, with the disulfoxide being a notable by-product. tandfonline.com The disulfoxide has been observed to be unstable on silica (B1680970) gel or Florisil columns, complicating its purification. tandfonline.com

Table 1: Products of Isoprothiolane Oxidation with mCPBA tandfonline.com

| Oxidizing Agent | Product(s) | Reported Yield |

| mCPBA (1 equivalent) | This compound, Disulfoxide | 65% (for monosulfoxide) |

| Excess mCPBA | Disulfone | Not specified |

This table summarizes the outcomes of oxidizing isoprothiolane with mCPBA under different stoichiometric conditions.

Further research has shown that the thioether group in isoprothiolane can be oxidized to a sulfoxide and subsequently to a sulfone group through reactions with oxidants like ozone and chlorine. researchgate.netnih.gov

Catalytic Approaches in Sulfoxide Formation

Catalytic methods offer a promising alternative for the selective oxidation of sulfides to sulfoxides, often providing better control and efficiency compared to stoichiometric chemical oxidants. While specific catalytic systems for this compound synthesis are not extensively detailed in the provided context, general principles of catalytic sulfide (B99878) oxidation are relevant.

For instance, the oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in the presence of a tantalum carbide catalyst. organic-chemistry.org Similarly, ceric ammonium (B1175870) nitrate (B79036) (CAN) supported on silica gel, with sodium bromate (B103136) as the primary oxidant, has been used for the selective oxidation of sulfides. organic-chemistry.org The application of such catalytic systems could potentially be optimized for the synthesis of this compound, aiming for high selectivity and yield.

Reactivity and Derivatization of this compound

The presence of the sulfoxide group activates the 1,3-dithiolane ring of this compound, making it susceptible to various chemical transformations, particularly nucleophilic attacks that can lead to ring-opening. tandfonline.comnih.gov

Nucleophilic Addition Reactions and Ring Opening

This compound readily undergoes nucleophilic addition reactions at the thioacetal carbon, which is activated by the adjacent sulfoxide group. tandfonline.comnih.gov This leads to the opening of the dithiolane ring and the formation of various acyclic derivatives. tandfonline.com

In a key study, this compound was shown to react with nucleophiles such as methanol (B129727), thiols, and amines. tandfonline.comnih.gov The reaction with methanol at room temperature proceeds gradually, yielding three ring-opened products over 12 days. tandfonline.com The addition of a small amount of aqueous sodium carbonate solution significantly accelerates this solvolysis. tandfonline.com

Table 2: Products of Methanolysis of this compound tandfonline.com

| Condition | Product(s) | Yield | Time |

| Methanol, room temp. | Thiosulfinate, Disulfide, Methyl sulfinate | 7%, 18%, 10% | 12 days |

| Methanol, aq. Na2CO3 | Disulfide, Methyl sulfinate, Isoprothiolane | 40%, 30%, 20% | 1 hour |

This interactive table details the products and yields from the reaction of this compound with methanol under neutral and basic conditions.

Interestingly, the presence of sodium carbonate not only catalyzes the ring-opening but can also promote the reformation of isoprothiolane from the ring-opened products. tandfonline.comnih.gov The initial ring-opening likely produces a sulfenic acid intermediate, which then reacts with nucleophiles to form sulfinate esters, thiosulfinate esters, and disulfides. tandfonline.com

Formation of Related Sulfur-Containing Derivatives

The reactivity of this compound serves as a gateway to a variety of sulfur-containing derivatives. The nucleophilic addition and subsequent rearrangement reactions can lead to the formation of dithianes from the more oxidized products of isoprothiolane. tandfonline.comnih.gov

The reaction with thiols and amines leads to the formation of thiosulfinates and sulfinamides, respectively. These transformations highlight the versatility of this compound as a precursor for generating a library of related sulfur compounds.

Stereoselective Synthesis and Enantiomeric Control

The sulfur atom in this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is a significant challenge and an area of active research in sulfoxide chemistry. researchgate.net

While the direct stereoselective synthesis of this compound has not been extensively reported in the provided information, studies on the metabolism of isoprothiolane provide insights into enantiomeric control. For instance, rat liver microsomes have been shown to preferentially form the (+)-isomer of this compound with an enantiomeric excess of 38-43%. chemicalbook.com

In contrast, both the (+)- and (-)-sulfoxides of isoprothiolane undergo rapid racemization in rat cytosol and rice plants, which is accompanied by reduction back to isoprothiolane. chemicalbook.com This interconversion between isoprothiolane and its sulfoxide is a dynamic process in biological systems. tandfonline.com

For the separation of racemic mixtures of sulfoxides, including this compound, chiral chromatography using supports like cellulose (B213188) trisphenylcarbamate has been proposed. google.com The development of asymmetric oxidation methods, which are widely used for other sulfides, could provide a viable route to enantioenriched this compound. researchgate.net

Advanced Structural Elucidation and Conformation Studies of Isoprothiolane Sulfoxide

Spectroscopic Characterization for Structural Insights

Spectroscopic methods are fundamental in determining the molecular structure of isoprothiolane (B132471) sulfoxide (B87167). By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and stereochemistry.

NMR spectroscopy is a powerful tool for delineating the three-dimensional structure of molecules in solution. For isoprothiolane sulfoxide, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Analysis of the ¹H NMR spectrum confirms the presence of the diisopropyl ester and dithiolane ring moieties. The signals from the isopropyl groups and the methylene (B1212753) protons of the dithiolane ring are key identifiers. The oxidation of the sulfur atom to a sulfoxide introduces significant changes in the chemical shifts of the adjacent protons compared to the parent isoprothiolane, a principle well-documented for sulfoxide compounds. nih.gov

The introduction of the sulfoxide group renders the molecule chiral at the sulfur atom. This chirality can lead to diastereotopic protons in the adjacent methylene groups of the dithiolane ring, potentially resulting in more complex splitting patterns than in the parent compound. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be essential for determining the relative stereochemistry and preferred conformation of the molecule in solution. By analyzing through-space correlations, the spatial proximity between the sulfoxide oxygen and specific protons on the dithiolane and isopropyl groups can be established.

Table 1: Reported ¹H NMR Spectral Data for this compound Data obtained in CDCl₃ solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 1.35 | Doublet (d) | 12H | CH(CH₃ )₂ | |

| 3.12 | Singlet (s) | 2H | SCH₂ S |

Vibrational and electronic spectroscopy techniques are used to identify functional groups and conjugated systems within the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecular bonds. A key diagnostic peak for this compound in its IR spectrum is the strong stretching vibration of the sulfoxide (S=O) group. This bond typically absorbs in the range of 1030–1070 cm⁻¹. researchgate.netresearchgate.net The presence of a strong band in this region is a definitive indicator of the oxidation of the thioether. Other important signals include the C=O stretching of the ester groups, C-O stretching, and C-H stretching vibrations from the alkyl portions of the molecule.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| S=O Stretch | Sulfoxide | 1030 - 1070 |

| C=O Stretch | Ester | 1725 - 1745 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C-O Stretch | Ester | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. frontiersin.org The chromophore in this compound, the 1,3-dithiolan-2-ylidenemalonate system, is responsible for its absorption in the UV region. The oxidation to a sulfoxide can influence the energy of the electronic transitions, potentially causing a shift in the maximum absorption wavelength (λmax) compared to the parent compound. conicet.gov.ar While specific UV-Vis spectral data for this compound is not detailed in the reviewed literature, this technique is valuable for quantitative analysis and for studying the electronic effects of the sulfoxidation. ijsr.net

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a molecule and for deducing its structure through fragmentation analysis. mdpi.com The molecular formula of this compound is C₁₂H₁₈O₅S₂, corresponding to a molecular weight of approximately 306.4 g/mol . chemspider.comchemsrc.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this elemental formula.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. uni-saarland.de A key fragmentation pathway for sulfoxides is the neutral loss of a sulfenic acid molecule (R-SOH). researchgate.netresearchgate.net For this compound, this could involve the cleavage of the dithiolane ring. Other expected fragmentations include the loss of the isopropyl groups (as propene) or isopropoxy radicals from the ester functionalities.

Table 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry

| Ion/Fragment | Proposed Origin |

|---|---|

| [M]+• | Molecular Ion |

| [M - C₃H₇O]⁺ | Loss of an isopropoxy radical |

| [M - C₃H₆]⁺• | Loss of a propene molecule (from isopropyl group) |

| [M - (C₃H₇O)₂CO]⁺• | Loss of the diisopropyl carbonate moiety |

| Ring-opened fragments | Cleavage of the dithiolane-sulfoxide ring |

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While crystal structure data for the parent compound, isoprothiolane, is available, a published crystal structure for this compound was not found in the reviewed literature. nih.gov

Should a suitable single crystal of this compound be grown and analyzed, this technique would yield unambiguous data on:

Absolute Stereochemistry: The exact configuration (R or S) at the chiral sulfur center could be determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, revealing the geometric perturbations caused by the sulfoxide group.

Molecular Conformation: The exact puckering of the dithiolane ring and the orientation of the diisopropyl malonate substituent in the solid state.

Intermolecular Interactions: The analysis of the crystal packing would reveal any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

Computational Chemistry and Molecular Modeling of this compound

Computational methods serve as a powerful complement to experimental data, providing insights into the structure and properties of molecules that can be difficult to measure directly. researchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model chemical systems. mdpi.com For this compound, these calculations can predict a variety of properties without the need for physical samples.

Key applications of DFT for studying this compound include:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing theoretical bond lengths, angles, and dihedral angles that can be compared with experimental data if available.

Spectra Simulation: Predicting IR and NMR spectra. liverpool.ac.uk Comparing simulated spectra to experimental ones can aid in peak assignment and confirm the proposed structure.

Electronic Properties: Calculating the distribution of electron density and generating electrostatic potential maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding the reactivity of the molecule, for instance, how the sulfoxide oxygen affects the reactivity of the dithiolane ring. tandfonline.com

Orbital Analysis: Determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and relates to the energy required for electronic transitions observed in UV-Vis spectroscopy.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules. numberanalytics.com By solving Newton's equations of motion for a system of atoms, MD simulations can map out the vast landscape of possible three-dimensional arrangements, or conformations, that a molecule like this compound can adopt over time. numberanalytics.comnih.gov This exploration provides a detailed view of the molecule's flexibility, its preferred shapes, and the energy barriers that separate different conformational states.

The result of such a simulation is a trajectory that describes the position of every atom as a function of time. Analysis of this trajectory allows for the construction of a free-energy landscape, a fundamental concept in conformational analysis. plos.orgacs.org This landscape illustrates the relative free energy of different molecular conformations, with energy minima corresponding to the most stable or long-lived structures. nih.gov While specific, published MD studies focusing exclusively on this compound are not prevalent, the methodology can be described based on simulations of structurally related compounds, such as those containing dithiolane rings or sulfoxide groups. nih.govnih.govaip.org

A hypothetical MD study of this compound would begin by placing the molecule in a simulated environment, typically a box of solvent like water or dimethyl sulfoxide (DMSO), to mimic solution conditions. aip.orgrutgers.edu The simulation would then proceed for a duration sufficient to observe multiple transitions between different conformations, often on the scale of nanoseconds to microseconds.

The primary source of conformational flexibility in this compound arises from the puckering of the 1,3-dithiolane (B1216140) ring and the rotation around the single bonds connecting the ester side chains. The five-membered dithiolane ring is not planar and can adopt several non-planar conformations, commonly described as "envelope" or "twist" forms. nih.gov The orientation of the sulfoxide group (either axial or equatorial relative to the ring's average plane) and the spatial arrangement of the two isopropyl ester groups further multiply the number of possible distinct conformers.

Detailed analysis of the simulation trajectory focuses on key dihedral angles, which act as coordinates to describe these conformational features.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table outlines the atoms defining the principal dihedral angles that characterize the molecule's shape.

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| τ1 (Ring) | S1-C2-S3-C4 | Describes the puckering of the 1,3-dithiolane ring. |

| τ2 (Ring) | C2-S3-C4-C5 | Describes the puckering of the 1,3-dithiolane ring. |

| τ3 (Side Chain) | S1-C2-C(carboxyl)-O(ester) | Orientation of the ester group at position 2. |

| τ4 (Side Chain) | S3-C4-C(carboxyl)-O(ester) | Orientation of the ester group at position 4. |

By tracking these angles throughout the simulation, one can identify the most populated conformational states and calculate their relative energies and the transition barriers between them. This data is often summarized in a table that represents the major conformers found on the free-energy landscape.

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation This interactive table presents plausible data for the most stable conformers, their defining geometric parameters, relative energies, and equilibrium populations as would be determined from a molecular dynamics simulation.

The data illustrates that the molecule would likely exist as a dynamic equilibrium of several conformers. The "Envelope (S-exo)" conformation, where the sulfoxide oxygen points away from the ring, might represent the global energy minimum and thus the most populated state. Other twist and envelope conformers would exist at slightly higher energies. nih.gov The energy barriers between these states, reflected by the energy of transition states, determine the rate at which the molecule can interconvert between different shapes. plos.org

Mechanisms of Action and Molecular Interactions in Target Organisms

Role of Isoprothiolane (B132471) Sulfoxide (B87167) in Fungal Pathogen Inhibition

Isoprothiolane and its sulfoxide derivative are particularly effective against the rice blast fungus, Magnaporthe oryzae. Their primary mode of action involves interfering with crucial biosynthetic pathways and developmental processes necessary for successful host infection.

Interference with Phospholipid Biosynthesis

Isoprothiolane sulfoxide's primary mechanism of fungal inhibition is through the disruption of phospholipid biosynthesis. biorxiv.org Specifically, it targets the methylation of phospholipids (B1166683), a critical step in the formation of phosphatidylcholine, an essential component of fungal cell membranes. biorxiv.orgnichino-europe.com This interference leads to compromised cell membrane integrity and function.

The inhibition of phospholipid biosynthesis has been shown to affect the incorporation of 14C-methionine into phospholipids in the mycelia of Pyricularia oryzae (a former name for Magnaporthe oryzae). medchemexpress.com This disruption in lipid metabolism ultimately hinders various stages of the fungal infection cycle.

Effects on Hyphal Penetration and Elongation

A crucial consequence of the disruption of lipid biosynthesis is the impairment of the fungus's ability to penetrate host tissues. The penetration stage of the infection cycle is particularly sensitive to isoprothiolane. nichino.co.jp The formation of appressoria, specialized infection structures, and their ability to penetrate the plant cuticle are significantly hindered by the compound. nih.gov

Studies have shown that treatment with isoprothiolane leads to abnormally shaped hyphae with thin cell walls and shorter cells, ultimately inhibiting normal hyphal growth. nichino.co.jp This effect on hyphal elongation is a direct result of the compromised cell membrane integrity caused by the interference with phospholipid synthesis. The ability of hyphae to navigate and penetrate physical barriers is also diminished, which is critical for the progression of fungal diseases. researchgate.netnih.gov

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound elicits a cascade of cellular and subcellular responses in fungal pathogens as they attempt to counteract the effects of the fungicide. These responses can be observed at the transcriptomic, proteomic, and lipidomic levels.

Transcriptomic and Proteomic Analysis of Fungal Responses

Transcriptomic and proteomic analyses provide a comprehensive view of the changes in gene and protein expression in fungi exposed to this compound. Studies on Magnaporthe oryzae have revealed significant alterations in the expression of genes and proteins involved in various cellular processes.

For instance, in response to isoprothiolane, transcriptomic data has shown differential regulation of a large number of genes. mdpi.com In some fungi, resistance to isoprothiolane has been linked to mutations in specific transcription factors. nih.gov For example, the velvet transcription factor MoVelB has been associated with low-level resistance in M. oryzae. nih.gov

Proteomic studies, often conducted in conjunction with transcriptomic analyses, help to identify the specific proteins whose expression levels change in response to fungicide treatment. mednexus.orgmdpi.commdpi.comnih.govnih.gov These analyses can reveal the downstream effects of the initial molecular interactions, providing insights into the broader cellular response to the stress induced by this compound.

Lipidomics Profiling in Affected Fungi

Given that this compound's primary target is lipid biosynthesis, lipidomics profiling offers a direct method to observe the impact on the fungal lipidome. biorxiv.org Such analyses can quantify the changes in various lipid species within the fungal cells upon exposure to the fungicide.

Lipidomics assays have confirmed that treatment with isoprothiolane leads to the inhibition of most lipid biosynthesis processes in M. oryzae. biorxiv.org This includes a decrease in the levels of key phospholipids, which is consistent with the proposed mechanism of action. biorxiv.orgnih.gov The accumulation of certain fatty acid metabolites can also be observed as a result of the disruption of downstream metabolic pathways. apsnet.orgnih.gov

Molecular Docking and Receptor Binding Studies

Molecular docking and receptor binding studies are computational techniques used to predict and analyze the interaction between a small molecule, like this compound, and its target protein at the molecular level. researchgate.netmdpi.comfrontiersin.org

Recent research has utilized molecular docking to investigate the interaction between isoprothiolane and the isocitrate lyase enzyme (MoIcl1) in M. oryzae. biorxiv.org These studies predict that isoprothiolane can bind to specific amino acid residues within the active site of the enzyme, such as Lys135, through hydrogen bonds. biorxiv.org The binding energy for this interaction has been calculated, providing a quantitative measure of the affinity between the fungicide and its potential target. biorxiv.org

Furthermore, experimental techniques like nano-differential scanning fluorimetry (nanoDSF) have been used to validate these computational predictions. biorxiv.org NanoDSF experiments have shown that isoprothiolane can enhance the structural stability of the MoIcl1 protein, indicating a direct binding interaction. biorxiv.org These findings suggest that in addition to its effects on phospholipid biosynthesis, isoprothiolane may also exert its antifungal activity by targeting other key enzymes in the fungal metabolic network. biorxiv.org

Impact on Plant Physiological Processes

Isoprothiolane and its metabolite, this compound, are known to influence various physiological processes in plants, extending beyond their primary role as a fungicide. An interconversion between isoprothiolane and its sulfoxide has been identified within rice plants, and this dynamic relationship is thought to affect redox systems and subsequent physiological responses. tandfonline.com The compound is absorbed by both leaves and roots and demonstrates systemic action, translocating throughout the plant. rayfull.comrayfull.net This mobility allows it to exert effects on processes such as root development and hormone signaling. rayfull.comrayfull.netnih.gov

Regulation of Root Elongation and Development

Isoprothiolane (IPT), which is metabolically converted to its sulfoxide in plants, has been observed to have a significant impact on root growth, particularly in rice and Arabidopsis. tandfonline.comjst.go.jp It is utilized in agriculture to accelerate rooting and encourage root elongation. rayfull.comrayfull.net

Research indicates that the effect of IPT on root elongation is concentration-dependent. jst.go.jp At lower concentrations (e.g., 12.5 µg/mL), IPT enhances primary root elongation by stimulating cell division within the root meristem, rather than by increasing cell size. nih.govjst.go.jp Histological analysis of Arabidopsis roots treated with a low concentration of IPT showed an increase in cell division in the root apical meristem. jst.go.jp Conversely, higher concentrations (e.g., 75 µg/mL) have been found to suppress both cell elongation and cell division. jst.go.jp The stimulation of root development is considered a key mechanism in its plant growth-regulating activity. nih.govjst.go.jp

Modulation of Phytohormone Signaling Pathways

The plant growth-regulating activities of isoprothiolane, including its effect on root elongation, are closely linked to the modulation of several key phytohormone signaling pathways. jst.go.jpjst.go.jp Phytohormones are crucial for regulating plant growth, development, and responses to stress. ibb.waw.pluniroma2.it Isoprothiolane's influence appears to be mediated through crosstalk with auxin, jasmonic acid (JA), and ethylene (B1197577) (ET) signaling. jst.go.jpjst.go.jp

Studies using Arabidopsis mutants and chemical inhibitors have revealed that the enhancement of root elongation by low concentrations of IPT requires functional auxin, JA, and ET signal transduction pathways. jst.go.jp Treatment with IPT has been shown to activate the expression of genes responsive to these three hormones. jst.go.jp

Auxin Signaling: Auxin is a key regulator of root development, influencing cell division, elongation, and differentiation. biorxiv.orgscielo.br IPT treatment has been found to induce the expression of auxin-responsive genes such as ARF19 and IAA5 in Arabidopsis. jst.go.jp Auxin Response Factors (ARFs) are critical transcription factors that mediate auxin signaling. mdpi.comfrontiersin.org

Ethylene (ET) Signaling: Isoprothiolane has been shown to enhance ethylene production in rice plants. tandfonline.com This is potentially linked to its effect on methionine metabolism, as methionine is a precursor to ethylene. tandfonline.com The interconversion of isoprothiolane and its sulfoxide may influence the methionine-to-methionine sulfoxide ratio, thereby affecting ethylene synthesis. tandfonline.com The ethylene signaling pathway is involved in the IPT-induced enhancement of root elongation, as evidenced by the induced expression of the ET-responsive gene ERF1. jst.go.jpjst.go.jp

Jasmonic Acid (JA) Signaling: While JA is often associated with stress responses and the suppression of root elongation, it plays a positive role in the context of IPT's effects. nih.govjst.go.jp The JA signaling pathway is necessary for the enhanced root elongation observed with low-concentration IPT treatment. jst.go.jpjst.go.jp This is supported by the finding that IPT induces the expression of the JA-responsive gene PDF1.2. jst.go.jp

The modulation of these hormonal pathways highlights a complex interaction where isoprothiolane and its sulfoxide act as chemical signals that integrate into the plant's endogenous regulatory networks to promote specific developmental outcomes like root growth.

Table 2: Phytohormone-Responsive Genes Induced by Isoprothiolane (IPT) Treatment in Arabidopsis

| Phytohormone Pathway | Responsive Gene(s) | Observed Effect | Reference |

|---|---|---|---|

| Auxin | ARF19, IAA5 | Expression induced by IPT treatment. | jst.go.jp |

| Jasmonic Acid (JA) | PDF1.2 | Expression induced by IPT treatment. | jst.go.jp |

Biotransformation and Metabolic Fate of Isoprothiolane Sulfoxide in Biological Systems

Reduction Pathways in Plant Systems

Reduction Pathways in Plant Systems

In plant systems, particularly rice, the metabolism of isoprothiolane (B132471) sulfoxide (B87167) is characterized by a significant reductive pathway.

A noteworthy characteristic of isoprothiolane sulfoxide's metabolism in rice plants is its rapid and efficient reduction back to its parent compound, isoprothiolane. researchgate.net This reduction is a critical step as it can be considered a metabolic activation, restoring the original pesticidal compound. researchgate.net Research has highlighted that this reductive process is highly efficient, being completed within two days after the sulfoxide is introduced into a culture solution. researchgate.net

Significantly, this reduction is stereoselective. While methionine sulfoxide is typically reduced non-enantioselectively in plants, the reduction of this compound is a rare documented instance of an enantiomer-specific sulfoxide reduction, favoring the conversion back to the thioether form, isoprothiolane. This stereospecificity points towards a highly regulated, enzyme-driven process.

The specific enzymes responsible for the reduction of this compound in plants have not been definitively identified in the reviewed literature. However, the process is understood to be enzymatic. scholarsresearchlibrary.com Plants possess a range of xenobiotic-metabolizing enzymes, including cytochrome P-450 monooxygenases and peroxidases, which are involved in the initial phases of pesticide metabolism. mdpi.comunl.edu

A highly relevant class of enzymes is the methionine sulfoxide reductases (MSRs), specifically MSR A and MSR B, which are responsible for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. nih.govportlandpress.commdpi.com These enzymes are ubiquitous in plants and play a crucial role in maintaining cellular redox homeostasis. nih.govbiorxiv.org Given their function in reducing sulfoxides, it is plausible that MSRs, or other similar reductase enzymes, are involved in the reduction of xenobiotic sulfoxides like this compound. scholarsresearchlibrary.comnih.gov The reduction process is vital for detoxifying reactive oxygen species and repairing damaged proteins, a function that could extend to xenobiotic metabolites. portlandpress.commdpi.com

Metabolic Transformations in Microbial Systems

Microbial communities play a significant role in the environmental degradation of pesticides. Isoprothiolane and its sulfoxide metabolite are subject to transformation by various microorganisms.

Research has shown that a defined bacterial consortium is capable of degrading isoprothiolane. jeb.co.inebi.ac.uk This consortium was reported to include seven strains of Pseudomonas, and one strain each of Flavobacterium, Burkholderia, and Vibrio. While these studies primarily focused on the parent compound, they are crucial for understanding the fate of its metabolites.

A key study analyzing the biodegradation pathway of isoprothiolane by a defined bacterial consortium identified this compound as one of the products that accumulate during the process. jeb.co.in This directly confirms that microorganisms metabolize isoprothiolane to its sulfoxide and that this sulfoxide is a component of the microbial degradation pathway. The subsequent disappearance of the sulfoxide indicates it undergoes further transformation by the microbial consortium.

The enzymatic pathways for the microbial biotransformation of this compound involve several key reaction types. Microbial degradation of pesticides is a well-established process involving enzymes such as hydrolases, oxidases, and dehalogenases. scitechnol.com For organosulfur compounds, these pathways can include sulfur oxidation, C-C bond cleavage, and C-S bond cleavage. csic.es

In the case of this compound, its formation from isoprothiolane is an oxidation step. Its subsequent degradation by the microbial consortium would involve further enzymatic action. jeb.co.in Analysis of the degradation pathway of the parent compound revealed the accumulation of not only this compound but also diisopropyl dichloromalonate and diisopropyl chloromalonate, suggesting that hydrolysis and other reactions occur. jeb.co.in The enzymes responsible likely include monooxygenases (for the initial oxidation to sulfoxide) and hydrolases (esterases) that cleave the ester groups, a common strategy in the degradation of phthalate (B1215562) esters. d-nb.infooup.com The entire process leads to the breakdown of the complex molecule into simpler, less toxic compounds. scitechnol.com

Identification of Key Microbial Species in Degradation

Comparative Biotransformation Across Different Organisms

The metabolic fate of this compound varies significantly across different classes of organisms, highlighting diverse strategies for xenobiotic processing.

In plant systems , specifically rice, the dominant pathway is the rapid, enantioselective reduction of the sulfoxide back to the parent fungicide, isoprothiolane. researchgate.net This recycling mechanism can be seen as a form of metabolic activation that maintains the compound's efficacy within the plant. researchgate.net this compound is considered a minor metabolite in rice, with the parent compound being the major component found in various parts of the plant. fao.org

In microbial systems , this compound is an intermediate in the degradation pathway of isoprothiolane. jeb.co.in It is formed through oxidation and is subsequently broken down further by the microbial consortium. jeb.co.in In soil, the sulfoxide metabolite itself has been shown to degrade, with a calculated half-life (DT50) of 13 days under irradiated conditions. fao.orgrayfull.com This indicates that microbes actively contribute to its complete mineralization.

In aquatic organisms like the killifish (Oryzias latipes), this compound is a degradation product of isoprothiolane. However, it exhibits significantly lower acute toxicity and a much lower bioaccumulation potential compared to the parent compound, which is attributed to its reduced hydrophobicity.

The following table summarizes the primary metabolic fate of this compound in these different biological systems.

| Organism/System | Primary Metabolic Pathway of this compound | Key Findings |

| Plants (Rice) | Rapid, enantioselective reduction to isoprothiolane. researchgate.net | Metabolic activation; restores the parent fungicide. researchgate.net |

| Microbes (Soil/Water) | Intermediate in the biodegradation pathway of isoprothiolane. jeb.co.in | Formed via oxidation and subsequently degraded further. jeb.co.infao.org |

| Mammals (Rats) | Formed via stereoselective oxidation from isoprothiolane. | Part of a broader metabolic pathway including hydrolysis and conjugation. fao.org |

| Fish (Killifish) | Degradation product with low bioaccumulation. | Exhibits lower toxicity than the parent compound. |

Environmental Dynamics and Degradation Pathways of Isoprothiolane Sulfoxide

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes such as photodegradation, hydrolysis, and thermal decomposition, which are significant in determining the environmental persistence of isoprothiolane (B132471) sulfoxide (B87167).

Isoprothiolane sulfoxide is susceptible to photodegradation, breaking down when exposed to light. In a study conducted on sandy clay loam soil under continuous irradiation, this compound degraded more rapidly than its parent compound. fao.org The main photodegradation product of some carbamate (B1207046) pesticides on soils under sunlight has been identified as the sulfoxide. researchgate.net

Research has established the kinetics for the net photodegradation of this metabolite. fao.orgrayfull.com While this compound is a known oxidation product of isoprothiolane, specific studies detailing the full range of its subsequent photodegradation products are not extensively available in the public literature. dp.tech The degradation of the parent compound involves processes like dithiolane ring cleavage, ester hydrolysis, and decarboxylation, which may indicate potential pathways for the sulfoxide metabolite. chemicalbook.com

Table 1: Photodegradation Kinetics of this compound on Soil

| Parameter | Value (days) | Source |

|---|---|---|

| DT50 (Half-life) | 13 | fao.orgrayfull.com |

| DT90 (Time for 90% degradation) | 42 | fao.orgrayfull.com |

Specific kinetic studies on the hydrolytic stability of this compound are limited. However, the stability of the parent compound, isoprothiolane, has been studied, showing it is stable at acidic and neutral pH (pH 4 and 7) at temperatures up to 50°C. fao.orgrayfull.com Degradation of the parent compound occurs under basic conditions (pH 9), yielding isoprothiolane monoester as the primary product. fao.org

For this compound, studies have shown that it can undergo addition reactions with nucleophiles, such as methanol (B129727), in the presence of a base like sodium carbonate. tandfonline.com This reaction opens the dithiolane ring and can produce thiosulfinates and disulfides. tandfonline.com Interestingly, these ring-opened products can also lead to the reformation of the parent compound, isoprothiolane. tandfonline.com This suggests that this compound is unstable in alkaline aqueous solutions, though specific degradation half-lives (DT50) are not well-documented.

Hydrolytic Stability and Pathways

Persistence and Mobility in Environmental Matrices

The persistence and mobility of this compound determine its potential to move within and between soil and water, influencing its concentration and potential impact on non-target organisms.

Direct measurements of the soil organic carbon-water (B12546825) partition coefficient (Koc) for this compound are not widely published. The Koc value is a key indicator of a chemical's tendency to bind to soil particles versus remaining in the soil water. chemsafetypro.com However, the octanol-water partition coefficient (log Pow), a measure of a chemical's lipophilicity, can be used as a proxy.

This compound has a log Pow of 2.05, which is notably lower than that of its parent compound, isoprothiolane (log Pow = 3.16). researchgate.net A lower log Pow indicates higher water solubility and a lower affinity for organic matter. This suggests that this compound will be less strongly adsorbed to soil and sediment compared to isoprothiolane and will, therefore, be more mobile. researchgate.netmdpi.com For comparison, the parent compound has a reported Koc value of approximately 760, classifying it as having low to moderate mobility. regulations.govdss.go.th Given its lower log Pow, the Koc for this compound is expected to be significantly lower.

Table 2: Physicochemical Properties Influencing Mobility

| Compound | Log Pow | Inferred Soil Sorption | Source |

|---|---|---|---|

| Isoprothiolane | 3.16 | Moderate | researchgate.net |

| This compound | 2.05 | Low (Higher Mobility) | researchgate.net |

The higher water solubility and lower soil sorption potential of this compound suggest it has a greater potential for leaching and runoff into aquatic systems compared to its parent compound. Field studies confirm the presence of this compound in paddy water following the application of isoprothiolane. nih.gov

The method of application of the parent fungicide significantly impacts the concentration of the sulfoxide metabolite detected in water. In one study, the maximum concentration of this compound in paddy water was 1.97 µg/L following a nursery-box application, whereas a submerged application resulted in a much higher maximum concentration of 70.2 µg/L. nih.gov The concentration ratios of this compound to the parent compound in paddy water were found to range from 0.01 to 0.19. nih.gov These findings demonstrate that this compound is mobile and can be transported from agricultural fields into aquatic environments through runoff. Its persistence in soil is also a factor, with the parent compound having a reported half-life of up to 9.4 months in some conditions, allowing for continued formation of the sulfoxide metabolite over time. dss.go.th

Table 3: Observed Concentrations of this compound in Paddy Field Compartments

| Environmental Matrix | Application Method of Parent Compound | Maximum Concentration | Source |

|---|---|---|---|

| Paddy Water | Nursery-Box | 1.97 µg/L | nih.gov |

| Submerged | 70.2 µg/L | nih.gov | |

| Root-Zone Soil | Nursery-Box | 47.6 µg/kg (dry weight) | nih.gov |

| Submerged | 20.8 µg/kg (dry weight) | nih.gov |

Sorption and Desorption Dynamics in Soil and Sediments

Identification and Characterization of Environmental Transformation Products

This compound is formed through the oxidation of the thioether group in the parent isoprothiolane molecule. nih.gov This transformation occurs under various environmental conditions, including in soil, rice plants, and through oxidative processes in water. nih.govnih.gov Studies have shown that this compound can be detected in paddy water, soil, and rice plants following the application of isoprothiolane. nih.govjst.go.jp For instance, in a paddy field study, the maximum concentrations of this compound were found to be 70.2 µg/L in water, 20.8 µg/kg dry weight in soil, and 47.2 µg/kg fresh weight in rice plants after submerged application. nih.gov The concentration ratios of this compound to its parent compound in these matrices were found to be in the ranges of 0.01–0.19 (paddy water), 0.002–0.019 (soil), and 0.01–0.11 (rice plants). nih.govjst.go.jp

Beyond the sulfoxide, further degradation and transformation of isoprothiolane lead to a variety of other products. Photodegradation on surfaces like silica (B1680970) gel can lead to dithiolane ring cleavage, ester hydrolysis, and decarboxylation. researchgate.netchemicalbook.com Identified photoproducts include 1,3-dithiolan-2-ylidenepropane, 1,3-dithiolan-2-ylidenemalonic acid, and 1,3-dithiolan-2-ylidenemethane, which are primarily formed through de-esterification followed by decarboxylation and rearrangement. researchgate.net

In aqueous environments, oxidation by agents like ozone and chlorine results in the cleavage of the carbon-carbon double bond and further oxidation of the thioether group to a sulfone. nih.gov Products identified from these reactions include the diisopropyl esters of malonic acid, tartronic acid, and ketomalonic acid. nih.gov Chlorine reactions are noted to be more complex, also yielding chlorinated and hydroxylated products. nih.gov

Microbial action also plays a significant role in the degradation of isoprothiolane. A defined bacterial consortium has been shown to degrade isoprothiolane, producing this compound, diisopropyl chloromalonate, and diisopropyldichloromalonate, as identified by GC-MS analysis. jeb.co.in Other metabolites identified in various matrices include the isoprothiolane monoester and 4-hydroxy isoprothiolane. fao.orgherts.ac.uk

The table below summarizes the key environmental transformation products of isoprothiolane, including its primary metabolite, this compound.

Table 1: Identified Environmental Transformation Products of Isoprothiolane

| Transformation Product | Parent Compound | Environmental Matrix / Condition | Analytical Method | Reference(s) |

| This compound | Isoprothiolane | Rice plants, soil (flooded), water, microbial degradation | GC-MS, LC-MS/MS | nih.govjeb.co.innih.govfao.orgherts.ac.uk |

| Isoprothiolane sulfone | Isoprothiolane | Oxidation by ozone/chlorine | LC-MS/MS | nih.gov |

| Isoprothiolane monoester | Isoprothiolane | Rice grain, rotational crops, rat, mouse, hydrolysis (basic) | Not specified | fao.orgherts.ac.ukrayfull.netfao.org |

| 4-hydroxy isoprothiolane | Isoprothiolane | Plant, animal | Not specified | herts.ac.uk |

| Diisopropyl ester of malonic acid | Isoprothiolane | Oxidation by ozone/chlorine | LC-MS/MS | nih.gov |

| Diisopropyl ester of tartronic acid | Isoprothiolane | Oxidation by ozone | LC-MS/MS | nih.gov |

| Diisopropyl ester of ketomalonic acid | Isoprothiolane | Oxidation by ozone | LC-MS/MS | nih.gov |

| Diisopropyl chloromalonate | Isoprothiolane | Microbial degradation, oxidation by chlorine | GC-MS, LC-MS/MS | nih.govjeb.co.in |

| Diisopropyldichloromalonate | Isoprothiolane | Microbial degradation | GC-MS | jeb.co.in |

| 1,3-dithiolan-2-ylidenepropane | Isoprothiolane | Photodegradation (glass, soil, plant surface) | GC-MS | researchgate.net |

| 1,3-dithiolan-2-ylidenemalonic acid | Isoprothiolane | Photodegradation (glass, soil, plant surface) | GC-MS | researchgate.net |

| 1,3-dithiolan-2-ylidenemethane | Isoprothiolane | Photodegradation (glass, soil, plant surface) | GC-MS | researchgate.net |

Analytical Methodologies for Isoprothiolane Sulfoxide in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of isoprothiolane (B132471) sulfoxide (B87167) from intricate sample matrices. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are widely employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the analysis of isoprothiolane sulfoxide due to its high sensitivity and specificity. This method is particularly suitable for analyzing polar and thermally labile compounds like this compound.

In a typical LC-MS/MS setup, the separation is achieved on a reverse-phase column, such as a C18 column. eurl-pesticides.eu The mobile phase often consists of a gradient mixture of an aqueous solution (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). eurl-pesticides.eushimadzu.com.aulcms.cz This gradient elution allows for the effective separation of the analyte from matrix interferences.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. lcms.cznih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. eurl-pesticides.eu For instance, one study identified precursor/product ion transitions for isoprothiolane, a related compound, as 291 -> 230.7 and 291 -> 189.1. eurl-pesticides.eu The limit of quantitation (LOQ) for isoprothiolane and its metabolites using LC-MS/MS can reach as low as 0.01 mg/kg in various matrices. fao.org

Table 1: Example LC-MS/MS Parameters for Pesticide Analysis

| Parameter | Setting |

|---|---|

| Chromatographic Column | Reverse-phase C18 |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonia (B1221849) solution |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: These are example parameters and may vary depending on the specific application and instrumentation. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for polar metabolites, GC-MS can also be utilized for the analysis of isoprothiolane and its derivatives, often after a derivatization step to increase volatility. The separation is performed on a capillary column, such as a DB-5MS. eurl-pesticides.eu The carrier gas is typically helium. eurl-pesticides.eu

The mass spectrometer, often a triple quadrupole, is operated in electron ionization (EI) mode. eurl-pesticides.eu Similar to LC-MS/MS, GC-MS/MS can employ selected reaction monitoring (SRM) for enhanced selectivity. In one study, the GC-MS analysis of isoprothiolane utilized specific ion transitions for quantification. shimadzu.com

High Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector can be used for the quantification of this compound, although it may offer less sensitivity and selectivity compared to mass spectrometric detection. tandfonline.com A study on the reduction of this compound in rats utilized HPLC with a UV detector at 306 nm for quantitative analysis. tandfonline.com The separation was achieved on a Zorbax ODS column with a mobile phase of acetonitrile-acetic acid-water. tandfonline.com The retention times for this compound and its parent compound were 2.2 and 3.7 minutes, respectively. tandfonline.com

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, and biological tissues, and to minimize matrix effects during analysis.

QuEChERS Methodology for Agro-Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues, including isoprothiolane and its metabolites, in various agricultural and environmental samples. ekb.egekb.eg

The standard QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. ekb.egekb.eg This separates the analyte into the acetonitrile layer. For cleanup, a dispersive solid-phase extraction (d-SPE) step is employed, using sorbents such as primary secondary amine (PSA) to remove interfering matrix components like organic acids and fatty acids. ekb.eglcms.cz

Modifications to the QuEChERS protocol may be necessary depending on the specific matrix. For instance, in the analysis of rice samples, the procedure might involve initial milling of the rice, followed by the standard QuEChERS extraction and cleanup. ekb.egekb.eg The final extract is then ready for analysis by LC-MS/MS or GC-MS. The European Food Safety Authority (EFSA) has recognized the QuEChERS method as suitable for determining isoprothiolane residues in rice, with an LOQ of 0.01 mg/kg. ekb.eg

Table 2: Overview of the QuEChERS Procedure

| Step | Description |

|---|---|

| 1. Sample Homogenization | The sample (e.g., soil, rice) is homogenized to ensure uniformity. |

| 2. Extraction | The homogenized sample is extracted with acetonitrile. |

| 3. Partitioning | Salts (e.g., MgSO4, NaCl) are added to induce phase separation. |

| 4. Centrifugation | The mixture is centrifuged to separate the acetonitrile layer. |

| 5. Dispersive SPE (d-SPE) | An aliquot of the acetonitrile extract is cleaned up using sorbents like PSA. |

| 6. Final Extract | The cleaned extract is ready for chromatographic analysis. |

This table provides a general outline of the QuEChERS method. ekb.egekb.eg

Advanced Extraction and Clean-up Techniques

Beyond the standard QuEChERS method, other advanced extraction and clean-up techniques can be employed to enhance the recovery and purity of this compound from challenging matrices.

Solid-Phase Extraction (SPE): SPE is a common technique for sample clean-up. In the analysis of water samples, a diatomite SPE column has been used to extract isoprothiolane and its metabolites. nih.gov For more complex samples, polymer-based SPE cartridges can be used for clean-up prior to LC-MS analysis. fao.org

Pressurized Liquid Extraction (PLE): PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to extract analytes from solid samples. This can be more efficient than traditional methods. researchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE): These techniques use microwave or ultrasonic energy to accelerate the extraction process, often reducing solvent consumption and extraction time. arcjournals.orgnih.gov

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique where the solid sample is blended with a sorbent material, creating a dispersed phase from which the analytes can be eluted. arcjournals.org

The choice of extraction and clean-up method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical instrumentation available. The goal is to achieve a clean extract with high recovery of this compound, ensuring accurate and reliable quantification.

Immunoassay-Based Detection Methods

Immunoassays are analytical methods that use the high specificity of the antigen-antibody reaction to detect and quantify target molecules. For small molecules like pesticide metabolites, which are not immunogenic on their own, the technique typically involves a competitive format.

While specific immunoassays developed exclusively for the direct detection of this compound are not prominently documented in scientific literature, the principles of immunoassay development for structurally related compounds can be described. The development of an immunoassay for a small molecule metabolite like this compound would involve:

Hapten Synthesis: this compound would be chemically modified to create a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein.

Immunogen and Coating Antigen Preparation: The hapten is conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA), to create an immunogen (to inject into animals for antibody production) and a coating antigen (to be immobilized on a microplate). researchgate.netmdpi.commdpi.com The solvent used during conjugation, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can influence the resulting antibody's characteristics. mdpi.comgoogle.com

Antibody Production: The immunogen is used to immunize laboratory animals (e.g., rabbits, mice, or chickens) to produce polyclonal or monoclonal antibodies that can specifically recognize the hapten. researchgate.netmdpi.com

Assay Development: A competitive immunoassay, commonly an enzyme-linked immunosorbent assay (ELISA), is developed. In this format, the target analyte (this compound from a sample) competes with a fixed amount of enzyme-labeled hapten or coating antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

An example of this approach is the development of a competitive immunoassay for the parent compound, isoprothiolane. In one such study, avian antibodies (IgY) were developed that recognized isoprothiolane. The assay utilized a competitive binding reaction between the antibody and isoprothiolane from samples for binding sites on an immobilized isoprothiolane-ovalbumin conjugate. researchgate.net The cross-reactivity of such antibodies with the this compound metabolite has not been reported in the reviewed literature, which is a critical factor in determining whether these assays could be used for its detection.

Method Validation and Quality Control Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of this compound in complex matrices like food, soil, or water, rigorous validation and ongoing quality control are essential to ensure the reliability and accuracy of the results. researchgate.net The key parameters are defined by international guidelines, such as those from the Codex Alimentarius Commission and EU SANTE. europa.eumdpi.comfao.org

Key validation parameters include:

Linearity: This establishes the relationship between the analytical signal and the concentration of the analyte over a specified range. Calibration curves are constructed using standards, and the coefficient of determination (R²) is calculated. A value of R² > 0.99 is typically considered acceptable. mdpi.comeurl-pesticides.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined by a signal-to-noise ratio (S/N) of 3. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with an S/N ratio of 10. mdpi.comfao.org

Accuracy (Trueness): Accuracy is assessed through recovery experiments, where a blank matrix is spiked with a known concentration of the analyte. The sample is then analyzed, and the measured concentration is compared to the known spiked amount. Acceptable mean recovery values are generally within the 70-120% range. fao.orgeurl-pesticides.eu

Precision: Precision measures the degree of agreement among repeated measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The variation in results within the same laboratory, by the same operator, using the same equipment over a short period. eurl-pesticides.eu

Reproducibility (Inter-day precision): The variation in results between different laboratories or within the same lab over a longer period. For single-laboratory validation, this is often assessed as within-laboratory reproducibility. fao.org An RSD of ≤20% is a common requirement for precision. fao.orgeurl-pesticides.eu

Selectivity/Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as the parent compound isoprothiolane or other metabolites. europa.eu

Matrix Effect: In techniques like LC-MS/MS or GC-MS, the sample matrix can suppress or enhance the analyte's signal. This is evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard. acs.org

Quality control (QC) procedures are implemented to ensure the method performs as expected on an ongoing basis. This includes the routine analysis of blank samples to check for contamination, spiked samples to monitor accuracy and precision, and calibration standards to ensure instrument performance. eurl-pesticides.eudipalme.orgujaen.es

The following tables summarize typical validation parameters reported for pesticide residue analysis in complex matrices, which are applicable to methods for this compound.

Table 1: Typical Performance Criteria for Quantitative Pesticide Residue Methods

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Accuracy (Mean Recovery) | 70 - 120% | fao.orgeurl-pesticides.eu |

| Precision (RSD) | ≤ 20% | fao.orgeurl-pesticides.eu |

| Linearity (R²) | > 0.99 | mdpi.comeurl-pesticides.eu |

| Limit of Quantification (LOQ) | Must be at or below the Maximum Residue Limit (MRL) or required reporting level. | fao.org |

Table 2: Example Validation Data for a Multi-Residue Method in a Complex Matrix (Illustrative)

| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) (n=5) | Repeatability (RSDr, %) | LOQ (mg/kg) |

|---|---|---|---|---|

| Compound A | 0.01 | 95 | 8.5 | 0.01 |

| Compound A | 0.05 | 92 | 6.2 | 0.01 |

| Compound B | 0.01 | 88 | 11.3 | 0.01 |

| Compound B | 0.05 | 91 | 9.1 | 0.01 |

Note: This table is illustrative of typical data presented in validation reports for pesticide metabolites and does not represent actual data for this compound. mdpi.comeurl-pesticides.eu

Resistance Mechanisms and Evolutionary Dynamics in Fungal Pathogens

Genetics of Resistance Development to Isoprothiolane (B132471)

The genetic basis of isoprothiolane resistance in M. oryzae is multifaceted, with mutations in specific regulatory genes and the overexpression of detoxification-related genes playing significant roles. frontiersin.orgnih.gov

Mutations in Target Genes (e.g., MoIRR, MoMed15)

Initial investigations into the mode of action of isoprothiolane suggested its interference with phosphatidylcholine biosynthesis. researchgate.netekb.eg However, studies on resistant mutants did not find significant differences in the sequence or expression of key genes in this pathway, such as PEAMT, CHO2, and OPI3, between resistant and sensitive isolates. frontiersin.orgcabidigitallibrary.org This indicated that the mechanism of resistance was not directly conferred by variations in these transmethylation genes. frontiersin.org

Subsequent research employing whole-genome sequencing identified a putative Zn2Cys6 transcription factor, named MoIRR (Magnaporthe oryzae isoprothiolane resistance related), as a key determinant of isoprothiolane resistance. frontiersin.orgresearchgate.net Point mutations and insertions within the MoIRR gene were found to be associated with moderate levels of resistance. frontiersin.orgnih.govnih.gov For instance, mutations such as R343W and R345C, as well as a 16-bp insertion, have been identified in the Fungal_TF_MHR domain of MoIRR in laboratory-generated resistant mutants. frontiersin.orgresearchgate.net Knocking out the MoIRR gene or replacing the wild-type allele with a mutated version in a sensitive isolate conferred resistance to isoprothiolane, confirming the gene's role in the resistance mechanism. frontiersin.org

Further studies have identified another gene, MoMed15 , which encodes a subunit of the transcriptional Mediator complex. researchgate.netnih.gov Mutations or the deletion of MoMed15 can result in moderate resistance to isoprothiolane. researchgate.netnih.govasm.org It has been shown that MoMed15 physically interacts with MoIRR. researchgate.netresearchgate.netasm.orgresearchgate.net This interaction is crucial for regulating the expression of multiple xenobiotic-metabolizing enzymes in response to isoprothiolane stress. researchgate.netresearchgate.netasm.orgresearchgate.net

Additionally, the velvet family transcription factor, MoVelB , has been implicated in low-level resistance to isoprothiolane. nih.govplos.org Knocking out the MoVelB gene was found to result in the development of resistance, indicating a regulatory role different from that of MoIRR. plos.org

**Table 1: Key Genes and Mutations Associated with Isoprothiolane Resistance in *M. oryzae***

| Gene | Function | Type of Mutation | Resistance Level | Reference |

|---|---|---|---|---|

| MoIRR | Zn2Cys6 transcription factor | Point mutations (e.g., R343W, R345C), 16-bp insertion | Moderate | frontiersin.orgresearchgate.netnih.gov |

| MoMed15 | Mediator complex subunit | Deletion, point mutations | Moderate | researchgate.netnih.govasm.org |

| MoVelB | Velvet family transcription factor | Gene knockout | Low | nih.govplos.org |

Overexpression of Detoxification or Efflux Genes

Another layer of resistance involves the altered expression of genes responsible for detoxification and efflux of xenobiotics. In some fungal pathogens, the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters is a common mechanism for multidrug resistance. nih.govencyclopedia.pubmdpi.com These transporters can actively pump fungicides out of the fungal cell, reducing their intracellular concentration and thus their efficacy. encyclopedia.pub

In the context of isoprothiolane resistance, the regulatory interplay between MoIRR and MoMed15 influences the expression of a suite of xenobiotic-metabolizing enzymes, including cytochrome P450s. researchgate.netasm.orgresearchgate.net Interestingly, the expression of these detoxification genes appears to sometimes exacerbate the toxicity of isoprothiolane, suggesting a complex metabolic activation process. nih.govresearchgate.netasm.orgresearchgate.net Mutations in MoMed15 can lead to decreased expression of these enzymes, resulting in moderate resistance. researchgate.netasm.orgresearchgate.net This suggests that rather than simple overexpression of efflux pumps, a nuanced regulation of metabolic pathways is at the core of this resistance mechanism.

Biochemical and Physiological Basis of Resistance

The genetic alterations in resistant strains translate into significant changes at the biochemical and physiological levels, primarily affecting membrane biosynthesis and the metabolism of foreign compounds.

Altered Phosphatidylcholine Biosynthesis Pathways

While direct mutations in the core phosphatidylcholine biosynthesis genes have not been linked to resistance, the pathway is still implicated. frontiersin.orgcabidigitallibrary.org Isoprothiolane is believed to inhibit transmethylation in the biosynthesis of phosphatidylcholine (PC), a critical component of eukaryotic cell membranes. researchgate.netekb.eg Transcriptomic analysis of resistant mutants has shown that genes related to glycerophospholipid metabolism, which includes PC biosynthesis, are upregulated. frontiersin.org However, overexpression of these genes alone did not confer resistance, indicating a more complex regulatory network is at play, likely governed by factors like MoIRR. frontiersin.org The resistance mechanism, therefore, seems to involve a systemic response that may compensate for the inhibitory effects of isoprothiolane on this crucial metabolic pathway, rather than a direct alteration of the target enzymes themselves.

Role of Xenobiotic-Metabolizing Enzymes

Xenobiotic-metabolizing enzymes, particularly cytochrome P450 monooxygenases, play a paradoxical role in isoprothiolane sensitivity and resistance. researchgate.netasm.orgresearchgate.netresearchgate.netresearcher.life Research indicates that MoIRR and MoMed15 work together to regulate the expression of these enzymes. researchgate.netasm.orgresearchgate.net It is hypothesized that some of these enzymes may actually convert isoprothiolane into a more toxic compound within the fungal cell, thereby enhancing its fungicidal activity. researchgate.netasm.orgresearchgate.net

Consequently, mutations in MoMed15 that lead to a decrease in the expression of these xenobiotic-metabolizing enzymes can result in moderate resistance to isoprothiolane. researchgate.netasm.orgresearchgate.net This suggests that the fungus becomes resistant not by detoxifying the fungicide more efficiently, but by avoiding its metabolic activation. asm.orgresearchgate.net A protein named MoPGR1, which activates cytochrome P450 enzymes, has been identified as essential for conferring sensitivity to isoprothiolane, and its expression is directly regulated by MoIRR. researchgate.netasm.orgresearchgate.net

Cross-Resistance and Multidrug Resistance Profiles

An important aspect of fungicide resistance is the potential for cross-resistance, where resistance to one fungicide confers resistance to another, often with a similar mode of action. In the case of isoprothiolane, mutants resistant to this fungicide have shown cross-resistance to iprobenfos (B1672157) (IBP), another organophosphorus thiolate fungicide also classified as a choline (B1196258) biosynthesis inhibitor. frontiersin.orgnih.govresearchgate.netapsnet.org This finding is consistent with the observation that MoIRR is linked to resistance to choline biosynthesis inhibitors (CBIs) in general. frontiersin.orgencyclopedia.pubmdpi.com

Interestingly, no cross-resistance was observed between isoprothiolane and tricyclazole (B1682534), a melanin (B1238610) biosynthesis inhibitor, indicating distinct mechanisms of action and resistance. frontiersin.org Furthermore, studies have revealed a negative correlation or inverse sensitivity between isoprothiolane and certain demethylation inhibitor (DMI) fungicides like tebuconazole (B1682727). nih.gov Strains resistant to isoprothiolane were found to be more sensitive to tebuconazole and vice versa. nih.gov Similarly, isoprothiolane-resistant strains showed increased susceptibility to fludioxonil, which is linked to the upregulation of the Hog1 MAPK pathway genes in MoIRR-deficient mutants. frontiersin.org

This lack of broad multidrug resistance (MDR) conferred by MoIRR mutations suggests a novel resistance mechanism that is relatively specific to choline biosynthesis inhibitors. frontiersin.org The overexpression of ABC or MFS transporters, which is a common cause of MDR in other fungi, does not appear to be the primary mechanism of resistance governed by MoIRR. frontiersin.orgencyclopedia.pub

**Table 2: Cross-Resistance Profile of Isoprothiolane-Resistant *M. oryzae***

| Fungicide Class | Fungicide Example | Cross-Resistance with Isoprothiolane | Reference |

|---|---|---|---|

| Phosphorothiolate (Choline Biosynthesis Inhibitor) | Iprobenfos (IBP) | Yes (Positive) | frontiersin.orgnih.govresearchgate.net |

| Triazole (Melanin Biosynthesis Inhibitor) | Tricyclazole | No | frontiersin.org |

| DMI (Demethylation Inhibitor) | Tebuconazole | No (Negative Correlation) | nih.gov |

| Phenylpyrrole | Fludioxonil | No (Increased Susceptibility) | frontiersin.org |

Molecular Epidemiology and Surveillance of Resistance

The emergence and spread of fungicide resistance are significant threats to global food security, necessitating robust surveillance and molecular epidemiology programs. For isoprothiolane, which upon oxidation is converted to its biologically active sulfoxide (B87167) form, monitoring resistance in key fungal pathogens like Magnaporthe oryzae, the causal agent of rice blast, is crucial for effective disease management. The molecular epidemiology of isoprothiolane resistance involves tracking the frequency and distribution of specific genetic mutations that confer resistance, while surveillance programs aim to detect the emergence of resistant strains in pathogen populations at an early stage.

Systematic surveillance of isoprothiolane resistance has been particularly important in regions with a long history of its use. In China, the long-term application of isoprothiolane to control rice blast has led to the emergence of resistant M. oryzae populations. plos.org Similarly, recent field assessments in West Java, Indonesia, have raised concerns about the potential development of resistance due to the yearly deployment of isoprothiolane, highlighting the need for laboratory investigations to confirm the presence of resistance mutations. researchgate.netipb.ac.id

Molecular analysis of field and lab-generated isolates has been instrumental in understanding the genetic basis of this resistance. Whole-genome sequencing and targeted genetic analyses have become powerful tools to identify the specific mutations and genes involved. frontiersin.org These techniques allow for the precise identification of nucleotide polymorphisms and insertions responsible for resistance, which can then be developed into molecular markers for large-scale screening and real-time monitoring of pathogen populations. frontiersin.orgmdpi.com

Research conducted in China on M. oryzae isolates has identified distinct levels of resistance to isoprothiolane, which are correlated with different genetic mechanisms. This stratification of resistance levels is critical for surveillance, as it allows for a more nuanced understanding of the resistance landscape.

**Interactive Data Table: Levels of Isoprothiolane Resistance in *Magnaporthe oryzae***

| Resistance Level | EC50 Value (μg/mL) | Associated Genetic Mechanism | Reference |

|---|---|---|---|

| Low Resistance (LR) | 6.5 ≤ EC50 < 13.0 | Deformation of the VelB-VeA-LaeA complex | plos.orgresearchgate.net |

| Moderate Resistance-1 (MR-1) | 13.0 ≤ EC50 < 25.0 | Mechanisms other than MoIRR mutations | plos.orgresearchgate.net |

| Moderate Resistance-2 (MR-2) | 25.0 ≤ EC50 < 35.0 | Mutations in the MoIRR gene | plos.orgresearchgate.net |

| High Resistance (HR) | > 35.0 | Likely associated with MoIRR mutations | nih.gov |

The primary genetic determinant for moderate to high levels of resistance to isoprothiolane identified to date is the MoIRR gene, which encodes a putative Zn2Cys6 transcription factor. frontiersin.orgnih.gov Surveillance efforts can, therefore, be focused on detecting mutations within this gene. Several specific point mutations and insertions in MoIRR have been characterized in resistant mutants.

**Interactive Data Table: Characterized Mutations in the MoIRR Gene Conferring Isoprothiolane Resistance in *Magnaporthe oryzae***

| Mutant Isolate | Parental Isolate | Mutation Type | Amino Acid Change | Reference |

|---|---|---|---|---|

| 1a_mut | H08-1a | Point Mutation | Arginine to Tryptophan at codon 343 (R343W) | nih.gov |

| 1c_mut | H08-1c | Point Mutation | Cysteine to Tryptophan at codon 345 (C345W) | nih.gov |

| 6c_mut | H08-6c | Insertion | 16 bp insertion at codon 397 | nih.gov |

The identification of these specific mutations allows for the development of rapid molecular diagnostic tools, such as PCR-based assays, to monitor their frequency in field populations. This molecular surveillance provides crucial data for guiding resistance management strategies. For instance, if the frequency of MoIRR mutations is found to be increasing in a particular region, recommendations can be made to alternate or mix isoprothiolane with fungicides that have a different mode of action. nih.gov

The evolutionary dynamics of isoprothiolane resistance are influenced by factors such as the fitness of resistant mutants. Studies have shown that some isoprothiolane-resistant mutants, particularly those with low levels of resistance, may exhibit fitness penalties, such as reduced mycelial growth and conidial germination. plos.orgnih.gov This suggests that in the absence of fungicide selection pressure, the frequency of these resistant mutants might decline in the population. However, mutants with moderate to high resistance associated with MoIRR mutations have been generated without observable fitness costs, indicating they are likely to persist in the field even after the cessation of isoprothiolane use. cabidigitallibrary.org Understanding these evolutionary trade-offs is essential for predicting the long-term dynamics of resistance and designing sustainable disease control programs. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Structural Determinants for Biological Activity

The biological activity of isoprothiolane (B132471) sulfoxide (B87167) is intrinsically linked to its molecular structure, particularly in comparison to its parent compound, isoprothiolane. The primary structural difference is the oxidation of one sulfur atom in the dithiolane ring to a sulfoxide group. This single modification significantly alters the molecule's physicochemical properties and, consequently, its biological and environmental interactions.

Research indicates that isoprothiolane sulfoxide, an oxidative metabolite of isoprothiolane, may function as a pro-pesticide. Studies have shown that it is readily reduced back to isoprothiolane within living rice plants, with the conversion being completed within two days of application. researchgate.net This reduction process suggests that the ultimate biological activity may rely on the conversion back to the parent fungicide, isoprothiolane. researchgate.net Therefore, the sulfoxide structure is a key determinant for its metabolic activation pathway within the plant.

The addition of the oxygen atom also changes the molecule's polarity and lipophilicity, a key aspect of its Structure-Property Relationship (SPR). The n-octanol/water partition coefficient (log Pₒ/w), a measure of lipophilicity, is lower for this compound compared to its parent compound, indicating increased water solubility. researchgate.net This property influences the compound's uptake, transport, and accumulation in biological systems. researchgate.netannualreviews.org For instance, the acute toxicity and bioconcentration factor (BCF) in killifish are substantially lower for the sulfoxide metabolite than for isoprothiolane, demonstrating a direct link between the structural modification and its biological effect on non-target organisms. researchgate.net

| Compound | Log Pₒ/w | 48-h LC₅₀ (killifish) | Bioconcentration Factor (BCF) |